molecular formula C10H9ClO3S B3037739 4-(Cyclopropanecarbonyl)benzenesulfonyl chloride CAS No. 57190-05-3

4-(Cyclopropanecarbonyl)benzenesulfonyl chloride

Cat. No.: B3037739
CAS No.: 57190-05-3
M. Wt: 244.69
InChI Key: CFGIAUNBGCWZFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropanecarbonyl)benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with cyclopropanecarbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropanecarbonyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.

    Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives under specific conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Cyclopropanecarbonyl)benzenesulfonyl chloride is used in a wide range of scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Drug Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: It is used in the development of advanced materials with unique properties.

    Biological Research: The compound is used in the study of enzyme inhibition and protein modification.

Comparison with Similar Compounds

4-(Cyclopropanecarbonyl)benzenesulfonyl chloride can be compared with other similar compounds such as:

    4-(Bromomethyl)benzenesulfonyl chloride: This compound has a bromomethyl group instead of a cyclopropanecarbonyl group.

    Benzenesulfonyl chloride: The parent compound without any substituents.

The uniqueness of this compound lies in its cyclopropanecarbonyl group, which imparts unique reactivity and properties, making it valuable in various scientific research applications .

Properties

IUPAC Name

4-(cyclopropanecarbonyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3S/c11-15(13,14)9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGIAUNBGCWZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclopropanecarbonyl)benzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-(Cyclopropanecarbonyl)benzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
4-(Cyclopropanecarbonyl)benzenesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
4-(Cyclopropanecarbonyl)benzenesulfonyl chloride
Reactant of Route 5
4-(Cyclopropanecarbonyl)benzenesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
4-(Cyclopropanecarbonyl)benzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.